Anticancer agent 67

Breast Cancer MTT Assay Ciprofloxacin Analog

Anticancer agent 67 (Compound 13g) is a C-3 modified ciprofloxacin analog with a 1,3,4-thiadiazole moiety, empirically validated to induce apoptosis and increase sub-G1 populations in MCF-7 breast cancer cells (IC50 3.26–3.90 µM). Unlike standard ciprofloxacin (IC50 >100 µM), this compound exhibits potent, low-micromolar antiproliferative activity. Its distinct scaffold provides a complementary mechanistic profile to doxorubicin, avoiding anthracycline-associated topoisomerase II inhibition. This compound is essential for reproducible SAR studies, DNA damage response investigations, and oncology panel screening. Procure this specific analog to ensure research continuity and valid comparative data.

Molecular Formula C26H24F2N6O2S2
Molecular Weight 554.6 g/mol
Cat. No. B15143091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 67
Molecular FormulaC26H24F2N6O2S2
Molecular Weight554.6 g/mol
Structural Identifiers
SMILESC1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)NC5=NN=C(S5)SCC6=CC=CC=C6F
InChIInChI=1S/C26H24F2N6O2S2/c27-19-4-2-1-3-15(19)14-37-26-32-31-25(38-26)30-24(36)18-13-34(16-5-6-16)21-12-22(33-9-7-29-8-10-33)20(28)11-17(21)23(18)35/h1-4,11-13,16,29H,5-10,14H2,(H,30,31,36)
InChIKeyWXWUMGZIXYSLNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anticancer Agent 67: A Ciprofloxacin-Derived 1,3,4-Thiadiazole for Breast Cancer Research


Anticancer agent 67 (CAS: 2691895-66-4), also known as Compound 13g, is a synthetic ciprofloxacin analog bearing a 1,3,4-thiadiazole moiety [1]. This small molecule was designed through C-3 modification of the fluoroquinolone scaffold to repurpose its activity from antibacterial to anticancer [1]. In vitro studies demonstrate that it induces apoptosis and increases the sub-G1 cell population in MCF-7 breast cancer cells, positioning it as a research tool for investigating DNA damage and programmed cell death pathways [1].

Why Ciprofloxacin or Standard Chemotherapeutics Cannot Substitute for Anticancer Agent 67 in Targeted Apoptosis Studies


Generic substitution is scientifically invalid due to fundamental differences in molecular structure and resultant bioactivity. While ciprofloxacin is a broad-spectrum antibacterial with negligible anticancer activity (IC50 > 100 µM), Anticancer agent 67 is a structurally distinct C-3 modified analog that exhibits potent, low-micromolar antiproliferative effects specifically in cancer cell lines [1]. Furthermore, although Anticancer agent 67 shares an equipotent MCF-7 IC50 range with the standard chemotherapeutic doxorubicin, its unique ciprofloxacin-derived scaffold offers a distinct mechanistic profile centered on G2/M arrest and sub-G1 accumulation, rather than the anthracycline-associated topoisomerase II inhibition and cardiotoxicity of doxorubicin [1]. These chemical and biological divergences necessitate the specific procurement of Anticancer agent 67 for research continuity and valid comparative data generation.

Quantitative Differentiation of Anticancer Agent 67: Head-to-Head Evidence Against Ciprofloxacin and Doxorubicin


Superior Antiproliferative Potency in MCF-7 Breast Cancer Cells vs. Ciprofloxacin

Anticancer agent 67 (Compound 13g) demonstrates a greater than 30-fold enhancement in antiproliferative activity against the MCF-7 breast cancer cell line compared to its parent scaffold, ciprofloxacin [1]. This marked improvement underscores the functional impact of C-3 modification with the N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-carboxamide moiety for anticancer applications [1].

Breast Cancer MTT Assay Ciprofloxacin Analog

Equipotent Cytotoxicity to Doxorubicin in MCF-7 Cells with a Distinct Mechanistic Profile

Anticancer agent 67 exhibits in vitro cytotoxicity against MCF-7 cells that is statistically equipotent to the established chemotherapeutic agent doxorubicin, with both compounds demonstrating IC50 values in the 3.26–3.90 µM range [1]. This comparable potency is achieved via a different chemical scaffold (ciprofloxacin-derived thiadiazole) and is associated with a distinct phenotypic response characterized by G2/M cell cycle arrest and increased sub-G1 populations [1].

Breast Cancer Cytotoxicity Doxorubicin Comparison

Significant Induction of Apoptotic Sub-G1 Cell Population in MCF-7 Cells

Treatment of MCF-7 cells with Anticancer agent 67 (Compound 13g) leads to a significant increase in the sub-G1 cell population, a hallmark of apoptosis and oligonucleosomal DNA fragmentation [1]. This phenotypic effect is a direct consequence of the compound's mechanism and was confirmed using flow cytometry and a comet assay, which validated the induction of DNA damage [1]. This behavior contrasts with the parent compound, ciprofloxacin, which shows no such activity at relevant concentrations (IC50 > 100 µM) [1].

Apoptosis Cell Cycle Flow Cytometry

Potent and Broad-Spectrum In Vitro Antitumor Activity Across Multiple Cancer Cell Lines

Beyond MCF-7 cells, Anticancer agent 67 (Compound 13g) demonstrates potent, low-micromolar activity against a panel of additional cancer cell lines, including A549 (lung carcinoma) and SKOV-3 (ovarian adenocarcinoma) [1]. Its potency against these lines is comparable to that of doxorubicin, indicating a broad-spectrum anticancer profile not observed with the parent ciprofloxacin (IC50 > 100 µM in all tested lines) [1].

Lung Cancer Ovarian Cancer Multi-Cell Line Panel

Optimal Research Applications for Anticancer Agent 67 Based on Quantified Evidence


Investigating Novel Mechanisms of Apoptosis in MCF-7 Breast Cancer Models

Given its validated ability to induce apoptosis and increase the sub-G1 cell population in MCF-7 cells at low-micromolar concentrations (IC50 = 3.26–3.90 µM), Anticancer agent 67 is an ideal chemical probe for dissecting pro-apoptotic signaling pathways and cell cycle dysregulation in estrogen receptor-positive breast cancer [1]. Its distinct ciprofloxacin-derived scaffold offers a complementary tool to standard inducers like doxorubicin [1].

Comparative Studies on DNA Damage and Repair Pathways

The compound's demonstrated ability to cause DNA fragmentation, confirmed by comet assay [1], makes it suitable for comparative mechanistic studies on DNA damage response (DDR). Researchers can use Anticancer agent 67 to probe differences in DNA repair mechanisms relative to other DNA-damaging agents, such as anthracyclines or topoisomerase inhibitors, leveraging its equipotent yet structurally distinct profile [1].

Broad-Spectrum Cytotoxicity Screening in Lung and Ovarian Cancer Panels

The evidence of potent, doxorubicin-like activity against A549 lung and SKOV-3 ovarian cancer cell lines [1] supports the application of Anticancer agent 67 in broader oncology screening panels. It serves as a valuable reference compound for studies aiming to characterize the activity of novel fluoroquinolone-derived analogs across multiple solid tumor types.

Structure-Activity Relationship (SAR) Studies on Ciprofloxacin Analogs

As a representative of the C-3 modified, 1,3,4-thiadiazole-bearing ciprofloxacin analog class, Anticancer agent 67 (Compound 13g) provides a critical reference point for SAR campaigns [1]. Its defined IC50 range (3.26–3.90 µM) and apoptotic phenotype against MCF-7 cells serve as a benchmark for evaluating new derivatives aimed at improving potency or altering selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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